Clevidipine
Clevidipine
Clevidipine is a dihydropyridine.
Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle and is indicated for blood pressure reduction when oral therapy is not an option.
Clevidipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of clevidipine is as a Calcium Channel Antagonist.
Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle and is indicated for blood pressure reduction when oral therapy is not an option.
Clevidipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of clevidipine is as a Calcium Channel Antagonist.
Brand Name:
Vulcanchem
CAS No.:
166432-28-6
VCID:
VC0069538
InChI:
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
SMILES:
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Molecular Formula:
C21H23Cl2NO6
Molecular Weight:
456.3 g/mol
Clevidipine
CAS No.: 166432-28-6
Cat. No.: VC0069538
Molecular Formula: C21H23Cl2NO6
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Clevidipine is a dihydropyridine. Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle and is indicated for blood pressure reduction when oral therapy is not an option. Clevidipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of clevidipine is as a Calcium Channel Antagonist. |
|---|---|
| CAS No. | 166432-28-6 |
| Molecular Formula | C21H23Cl2NO6 |
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | 5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 |
| Standard InChI Key | KPBZROQVTHLCDU-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
| Canonical SMILES | CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
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